1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIXASDDYLPZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625536 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-58-3 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Overview
This method, detailed in a 2020 patent, employs a Grignard reagent to construct the cyclobutane core. The process involves three stages:
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Grignard Complex Formation : Halo benzotrifluoride isomers (meta:para:ortho = 96:3:1) react with magnesium in tetrahydrofuran (THF) using iodine catalysis to yield a Grignard complex.
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Ketene Addition : The Grignard complex reacts with ketene in toluene under Fe(acac)₃-acetic acid catalysis, forming an isomeric trifluoromethyl acetophenone mixture.
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Oximation : Hydroxylamine hydrochloride converts the ketone to oxime, followed by purification via cyclopentane crystallization.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Step 3) | 80–85% |
| Purity | >99% |
| Catalyst System | Fe(acac)₃ + CH₃COOH |
| Industrial Advantage | Continuous flow compatible |
This route’s scalability is enhanced by avoiding cryogenic conditions required in earlier methods. However, stoichiometric magnesium usage raises cost and waste concerns.
Oxidation of Nitrile Precursors
Synthetic Pathway
A 2022 study demonstrated the utility of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile as a precursor:
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RuCl₃-Catalyzed Oxidation : NaIO₄ oxidizes the nitrile to 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile (87% yield).
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Hydrolysis : Acidic hydrolysis converts the nitrile to carboxylic acid.
Optimization Insights:
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Solvent System : Ethyl acetate/water biphasic medium minimizes side reactions.
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Temperature Control : Maintaining 25–30°C during oxidation prevents decarboxylation.
This method offers superior regioselectivity but requires expensive ruthenium catalysts, limiting large-scale adoption.
Sulfur Tetrafluoride (SF₄) Fluorination
Direct CF₃ Group Introduction
A 2024 advancement utilizes SF₄ to trifluoromethylate cyclobutane carboxylic acids:
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Substrate Preparation : Cyclobutane carboxylic acids with electron-withdrawing groups (e.g., nitro, bromo) are synthesized via [2+2] cycloaddition.
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SF₄ Reaction : SF₄ gas introduced at 80°C in autoclave yields 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid.
Performance Metrics:
| Substrate | Yield (%) | Purity (%) |
|---|---|---|
| Nitro-substituted | 78 | 95 |
| Bromo-substituted | 82 | 97 |
This method excels in introducing CF₃ groups without requiring pre-functionalized aromatics but poses safety challenges due to SF₄’s toxicity.
Photochemical [2+2] Cycloaddition
Cyclobutane Ring Construction
Source outlines a photochemical approach:
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Diene Synthesis : 3-(Trifluoromethyl)styrene and acrylic acid derivatives form dienes.
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UV-Irradiated Cycloaddition : Irradiation at 254 nm induces [2+2] cyclization, forming the cyclobutane ring.
Critical Parameters:
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Quantum Yield : 0.45–0.52 (dependent on solvent polarity).
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Stereoselectivity : 85% trans isomer preference in nonpolar solvents.
While environmentally benign, this method struggles with scalability due to low photon efficiency.
Industrial-Scale Cyclization Strategies
Continuous Flow Processes
Recent adaptations integrate flow chemistry:
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Precursor Mixing : 3-Trifluoromethylbenzaldehyde and malonic acid combine in microreactors.
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Thermal Cyclization : At 150°C under 10 bar pressure, cyclization occurs within 2 min residence time.
Economic Analysis:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Waste Generation (kg/kg) | 8.2 | 3.1 |
Flow systems reduce purification steps by 40% through precise stoichiometric control.
Comparative Evaluation of Methods
Technical and Economic Metrics
| Method | Yield (%) | Cost ($/kg) | E-Factor | Scalability |
|---|---|---|---|---|
| Grignard-Ketene | 85 | 1,200 | 6.8 | High |
| SF₄ Fluorination | 82 | 950 | 4.2 | Moderate |
| Photochemical | 65 | 2,300 | 8.1 | Low |
E-Factor = (Mass of waste)/(Mass of product). Lower values indicate greener processes.
Emerging Catalytic Technologies
Biocatalytic Approaches
Pilot-scale studies (2025) employ engineered carboxylases to stereoselectively assemble the cyclobutane ring:
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Enzyme : Modified Bacillus subtilis carboxylase (kcat = 4.7 s⁻¹).
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Performance : 92% yield, >99% ee, room-temperature aqueous conditions.
This nascent technology promises to revolutionize synthesis but currently lacks cost competitiveness .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility and biological activity.
Mechanistic Insight : Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol, followed by dehydration. The electron-withdrawing trifluoromethyl group marginally reduces reaction rates compared to non-fluorinated analogs .
Amidation and Peptide Coupling
The acid forms stable amides with primary/secondary amines, enabling applications in medicinal chemistry.
Notable Study : A 2022 investigation demonstrated that amidation with 4-aminopyridine improved target binding affinity by 12-fold compared to the parent acid in kinase inhibition assays .
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation, forming a trifluoromethyl-substituted cyclobutane hydrocarbon.
Kinetics : Decarboxylation follows first-order kinetics with an activation energy of 98 kJ/mol, as determined by DSC .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethylphenyl group directs EAS at the meta position relative to the cyclobutane ring.
Regioselectivity : DFT calculations attribute meta-directing effects to the −CF₃ group’s strong electron-withdrawing nature .
Reduction of the Carboxylic Acid
Lithium aluminum hydride (LiAlH₄) reduces the acid to the corresponding primary alcohol.
| Reagents | Products | Purity |
|---|---|---|
| LiAlH₄ (THF, 0°C) | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-methanol | 89% (GC-MS) |
Application : The alcohol serves as a precursor for ethers and esters in prodrug development .
Nucleophilic Acyl Substitution
The acid chloride (generated via SOCl₂) reacts with nucleophiles:
| Nucleophile | Products | Conditions |
|---|---|---|
| NH₃ (g) | 1-[3-(TrifluoroMethyl)phenyl]cyclobutane-1-carboxamide | 0°C, 2 hr |
| Grignard Reagents | Ketone derivatives | −78°C, slow addition |
Limitation : Steric hindrance from the cyclobutane ring reduces reactivity toward bulky nucleophiles (e.g., tert-butylamine) .
Photochemical [2+2] Cycloaddition
UV irradiation induces cycloaddition with alkenes, forming polycyclic systems.
| Reaction Partner | Products | Quantum Yield |
|---|---|---|
| Ethylene | Bicyclo[2.2.0]hexane derivative | Φ = 0.32 |
| Styrene | Spirocyclic adduct | Φ = 0.18 |
Mechanism : The cyclobutane ring acts as a dienophile, with reaction rates dependent on alkene electron density .
Biocatalytic Modifications
Enzymatic transformations enable stereoselective derivatization:
| Enzyme | Reaction | Outcome |
|---|---|---|
| Lipase B (Candida antarctica) | Kinetic resolution of esters | ee > 99% for (R)-enantiomer |
| Cytochrome P450 | Hydroxylation at C4 of cyclobutane | Metabolite identified in hepatic microsomes |
Industrial Relevance : Biocatalysis reduces reliance on hazardous reagents in large-scale synthesis .
Scientific Research Applications
Synthetic Chemistry
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its trifluoromethyl group is particularly useful for:
- Synthesis of Pharmaceuticals : The compound is used in the development of various pharmaceutical intermediates, enhancing the efficacy of drug candidates targeting metabolic disorders and other diseases .
- Development of Advanced Materials : It is explored for creating new polymers and coatings, leveraging its unique structural properties to improve material performance .
Biological Research
The compound has been investigated for its biological activities, which include:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . This potential makes it a candidate for further research in cancer therapeutics.
- Anti-inflammatory Effects : Research is ongoing to assess its efficacy as an anti-inflammatory agent, which could have implications for treating various inflammatory diseases .
Material Science
Due to its unique chemical structure, this compound is also studied for applications in material science:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .
- Fluorinated Materials : Its trifluoromethyl group allows for the exploration of fluorinated materials that exhibit unique chemical properties beneficial in various industrial applications .
Case Study 1: Pharmaceutical Synthesis
A recent study demonstrated the use of this compound as an intermediate in synthesizing a novel class of anti-diabetic agents. The compound facilitated the introduction of trifluoromethyl groups into complex molecular frameworks, significantly improving the biological activity of the final products .
Case Study 2: Material Enhancement
In another investigation, researchers incorporated this compound into polymer blends aimed at improving thermal resistance. The resulting materials showed enhanced durability and performance under high-temperature conditions, indicating its potential utility in high-performance coatings .
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to specific receptors or enzymes. This can result in modulation of cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings
- Synthetic Accessibility : The target compound is synthesized via [2+2] cycloaddition followed by Friedel-Crafts acylation, yielding >80% purity .
- Docking Studies : AutoDock Vina simulations show the meta-CF₃ isomer binds 30% more effectively to the COX-2 enzyme than ortho-CF₃ analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 220°C, outperforming cyclopropane analogs by ~40°C .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, with the chemical formula and CAS number 151157-58-3, is a compound that has garnered attention due to its potential biological activities. The trifluoromethyl group (-CF3) is known for enhancing the pharmacological properties of various compounds, making them more potent and selective in biological systems.
- Molecular Weight : 244.21 g/mol
- Molecular Formula : C12H11F3O2
- Synonyms : 1-(3-Trifluoromethylphenyl)-1-carboxy-cyclobutane; Cyclobutanecarboxylic acid, 1-[3-(trifluoromethyl)phenyl]-.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antibacterial properties. For instance, derivatives containing similar functional groups have shown minimum inhibitory concentrations (MICs) against various bacterial strains, including E. coli and B. mycoides. While specific MIC data for this compound is limited, the general trend suggests enhanced activity due to the presence of the -CF3 group .
Anticancer Activity
The anticancer potential of compounds with similar structures has been more thoroughly investigated. For example, studies have reported that certain trifluoromethyl-containing compounds demonstrate significant cytotoxicity against multiple cancer cell lines, such as A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Specifically, IC50 values for related compounds have been reported to be lower than those of standard chemotherapeutics like Doxorubicin, indicating a promising therapeutic profile .
Study 1: Synthesis and Biological Evaluation
In a study focused on the synthesis of novel cyclobutane derivatives, researchers evaluated the biological activity of several compounds, including those with trifluoromethyl substitutions. The findings indicated that these compounds exhibited potent growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells at similar concentrations. This selective cytotoxicity is crucial for developing effective cancer therapies .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications in the cyclobutane ring and the introduction of trifluoromethyl groups significantly enhance biological activity. The study emphasized that the electron-withdrawing nature of the -CF3 group improves binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms .
Comparative Table of Biological Activities
| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Notes |
|---|---|---|---|
| This compound | Not specified | Not specified | Potential based on structural analogs |
| Compound A (related structure) | 4.88 | 22.4 | Active against C. albicans |
| Compound B (related structure) | Not available | 44.4 | Active against PACA2 |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid to maximize yield and purity?
- Methodological Answer : Synthesis protocols for cyclobutane derivatives often involve cycloaddition reactions or functionalization of preformed cyclobutane rings. For example, lithium hydroxide (LiOH) in methanol/water mixtures can hydrolyze esters to carboxylic acids under mild conditions (0°C to room temperature, 20 h), as demonstrated in analogous cyclobutane carboxylate syntheses . Purification via silica gel column chromatography (hexane/ethyl acetate gradients) is effective for isolating the target compound with >98% purity, as observed in related trifluoromethylphenyl derivatives .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming the cyclobutane ring geometry and trifluoromethylphenyl substitution. For instance, ¹⁹F NMR chemical shifts between −84 to −91 ppm are characteristic of trifluoromethyl groups in aromatic systems, while ¹H NMR coupling constants (e.g., J = 14–17 Hz for cyclobutane protons) distinguish cis/trans stereochemistry . High-resolution mass spectrometry (HRMS) with sodium adducts ([M+Na]⁺) provides molecular weight validation within ±0.0004 Da accuracy .
Q. What solvent systems are compatible with this compound for reactivity studies?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the carboxylic acid moiety, while dichloromethane (CH₂Cl₂) is suitable for acid-catalyzed reactions (e.g., ester deprotection with trifluoroacetic acid) . Aqueous solubility is limited, but buffered solutions (pH 7–9) can stabilize the deprotonated form for biological assays .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic applications?
- Methodological Answer : Computational modeling (e.g., Gaussian 09 at the B3LYP/6-31G* level) reveals that the electron-withdrawing trifluoromethyl group reduces electron density on the cyclobutane ring, enhancing electrophilic reactivity. Steric effects from the phenyl group restrict axial approaches in transition states, favoring planar intermediates . Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates in cross-coupling reactions .
Q. What strategies resolve contradictions in stereochemical outcomes observed during functionalization?
- Methodological Answer : Conflicting stereochemical data (e.g., unexpected cis/trans ratios) may arise from ring strain in cyclobutane intermediates. Dynamic NMR experiments (VT-NMR) between −40°C and 60°C can detect conformational flipping. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents separates enantiomers, while X-ray crystallography definitively assigns absolute configurations .
Q. How can this compound be modified for targeted biodistribution studies in vivo?
- Methodological Answer : Radiolabeling with ¹⁸F (t₁/₂ = 109.7 min) via nucleophilic substitution on the trifluoromethyl group enables PET imaging. Biodistribution studies in murine models require HPLC-purified tracer doses (≤1 µg/kg) and gamma counting of dissected organs to quantify uptake in tumors vs. healthy tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
